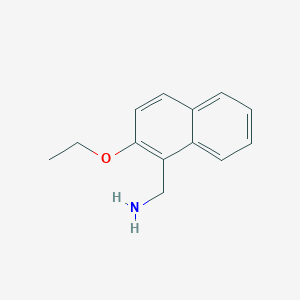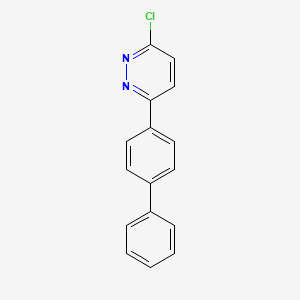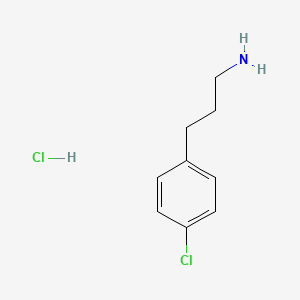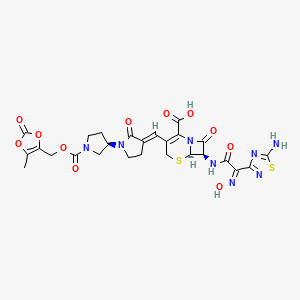
Unii-yxv28V1B07
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- 它以Zevtera 和 Mabelio 的品牌名称上市 .
- 与其他头孢类抗生素一样,西妥布罗芬美多卡瑞通过与青霉素结合蛋白 (PBP) 结合来抑制细菌细胞壁的合成。
西妥布罗芬美多卡瑞: 是一种可注射的 头孢类抗生素,用于治疗医院获得性肺炎(不包括机械通气相关的肺炎)和社区获得性肺炎.
科学研究应用
化学: 西妥布罗芬美多卡瑞是研究抗生素耐药机制和药物设计的有价值工具。
生物学: 研究人员探索它与 PBP 和细菌细胞壁的相互作用。
医学: 临床试验调查其对金黄色葡萄球菌血流感染和皮肤感染的疗效.
工业: 制药公司在药物开发中使用西妥布罗芬美多卡瑞。
作用机制
PBPs: 西妥布罗芬美多卡瑞与青霉素结合蛋白结合,抑制其转肽酶活性。
特定目标:
生化分析
Biochemical Properties
Ceftobiprole medocaril plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, ceftobiprole medocaril prevents the formation of a functional cell wall, leading to bacterial cell death . The compound’s interaction with PBPs is highly specific, making it effective against a wide range of bacterial pathogens .
Cellular Effects
Ceftobiprole medocaril exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to PBPs inhibits the normal function of these proteins, resulting in the accumulation of peptidoglycan precursors and the activation of autolytic enzymes, which further degrade the cell wall . In mammalian cells, ceftobiprole medocaril has minimal direct effects, as it specifically targets bacterial enzymes .
Molecular Mechanism
The molecular mechanism of ceftobiprole medocaril involves its conversion to the active form, ceftobiprole, which then binds to PBPs. This binding inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains and leading to cell wall disruption . Additionally, ceftobiprole medocaril has been shown to interact with the spike proteins of SARS-CoV and SARS-CoV-2, suggesting potential antiviral properties . The compound’s ability to inhibit bacterial cell wall synthesis and potentially interfere with viral proteins highlights its broad-spectrum activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ceftobiprole medocaril have been observed to change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods. In vitro studies have shown that ceftobiprole medocaril maintains its antibacterial activity for several hours after administration, with a gradual decrease in efficacy over time . Long-term studies in vivo have demonstrated that repeated administration of ceftobiprole medocaril can lead to the development of bacterial resistance, highlighting the importance of appropriate dosing and duration of treatment .
Dosage Effects in Animal Models
The effects of ceftobiprole medocaril vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without significant adverse effects. At higher doses, ceftobiprole medocaril can cause toxicity, including nephrotoxicity and hepatotoxicity . Studies in animal models have shown that the compound’s efficacy is dose-dependent, with higher doses leading to increased antibacterial activity but also a higher risk of adverse effects . It is crucial to determine the optimal dosage to balance efficacy and safety in clinical use .
Metabolic Pathways
Ceftobiprole medocaril is metabolized in the liver, where it is converted to its active form, ceftobiprole. The metabolic pathways involved include hydrolysis and oxidation reactions, mediated by liver enzymes . The compound’s metabolites are primarily excreted through the kidneys, with a small fraction eliminated via the bile . The interaction of ceftobiprole medocaril with liver enzymes can affect metabolic flux and alter the levels of various metabolites, influencing its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, ceftobiprole medocaril is transported and distributed via passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution . Ceftobiprole medocaril is widely distributed in body tissues, including the lungs, skin, and kidneys, where it exerts its antibacterial effects . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .
Subcellular Localization
Ceftobiprole medocaril is primarily localized in the bacterial cell wall, where it exerts its antibacterial activity. The compound’s targeting signals and post-translational modifications direct it to the cell wall, allowing it to interact with PBPs and inhibit cell wall synthesis . In mammalian cells, ceftobiprole medocaril does not accumulate significantly, as it is rapidly metabolized and excreted . The specific localization of ceftobiprole medocaril in bacterial cells is crucial for its efficacy and selectivity as an antibiotic .
准备方法
合成路线: 西妥布罗芬美多卡瑞通过特定的化学反应合成。不幸的是,详细的合成路线在公共领域并不容易获得。
工业生产: 工业规模的生产方法涉及合成步骤的优化、纯化和静脉注射制剂的配制。
化学反应分析
反应性: 西妥布罗芬美多卡瑞经历各种反应,包括氧化、还原和取代。
常用试剂和条件:
主要产物: 这些反应产生具有修饰官能团的西妥布罗芬美多卡瑞衍生物。
相似化合物的比较
独特性: 西妥布罗芬美多卡瑞对 MRSA 的亲和力和对不同 mecA 基因同源物的活性使其脱颖而出。
类似化合物: 虽然西妥布罗芬美多卡瑞独树一帜,但其他头孢类抗生素(例如,头孢曲松、头孢吡肟)具有结构相似性。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'Unii-yxv28V1B07' involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-(2-methoxyethoxy)ethanol, followed by reduction and deprotection steps.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-(2-methoxyethoxy)ethanol" ], "Reaction": [ "Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with 2-(2-methoxyethoxy)ethanol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the corresponding ester.", "Step 2: The ester is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) in an ether solvent like diethyl ether to form the corresponding alcohol.", "Step 3: The alcohol is then deprotected using an acid such as hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) to yield the final compound, 'Unii-yxv28V1B07'." ] } | |
CAS 编号 |
376653-43-9 |
分子式 |
C26H26N8O11S2 |
分子量 |
690.7 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(Z)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C26H26N8O11S2/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31)/b11-6-,30-15+/t13-,16-,22-/m1/s1 |
InChI 键 |
HFTSMHTWUFCYMJ-ZOZZGPHGSA-N |
手性 SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C/C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)O)/C3=O |
SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)O)C3=O |
规范 SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)O)C3=O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


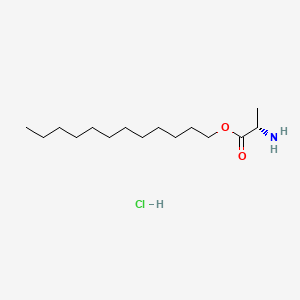
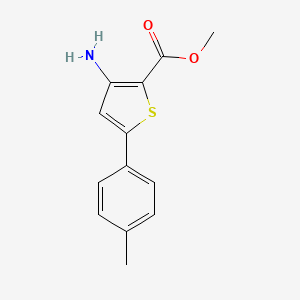

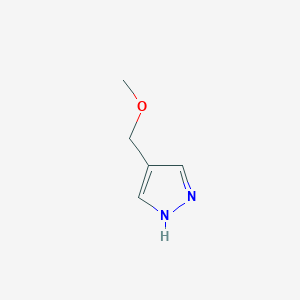
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132719.png)
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B3132737.png)


